molecular formula C22H30Cl2N2O2 B4405677 1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride

Cat. No.: B4405677
M. Wt: 425.4 g/mol
InChI Key: CNFTUQGKUWAPOU-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a benzyl group, a chlorophenoxy group, and a piperazine ring, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps. The process begins with the preparation of the benzyl-4-chlorophenoxy intermediate, followed by its reaction with ethylene oxide to form the ethoxy derivative. This intermediate is then reacted with 4-methylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine
  • 1-{2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl}-4-ethylpiperazine
  • 1-{2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl}-4-phenylpiperazine

Uniqueness: 1-[2-[2-(2-Benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

1-[2-[2-(2-benzyl-4-chlorophenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-24-9-11-25(12-10-24)13-14-26-15-16-27-22-8-7-21(23)18-20(22)17-19-5-3-2-4-6-19;/h2-8,18H,9-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNFTUQGKUWAPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.